molecular formula C20H22N4O3 B12245421 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine

Cat. No.: B12245421
M. Wt: 366.4 g/mol
InChI Key: NBZOFCAOGNFALD-UHFFFAOYSA-N
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Description

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazin-6-yloxy group linked to a piperidine ring via a methylene bridge, and a methoxybenzoyl group attached to the piperidine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Imidazo[1,2-b]pyridazin-6-yloxy Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyridazin-6-yloxy moiety.

    Attachment of the Methylene Bridge: The intermediate is then reacted with a suitable methylene donor to introduce the methylene bridge.

    Formation of the Piperidine Ring: The methylene-bridged intermediate is then subjected to cyclization reactions to form the piperidine ring.

    Introduction of the Methoxybenzoyl Group: Finally, the piperidine nitrogen is acylated with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxybenzoyl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

IUPAC Name

[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H22N4O3/c1-26-17-4-2-3-16(13-17)20(25)23-10-7-15(8-11-23)14-27-19-6-5-18-21-9-12-24(18)22-19/h2-6,9,12-13,15H,7-8,10-11,14H2,1H3

InChI Key

NBZOFCAOGNFALD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3

Origin of Product

United States

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